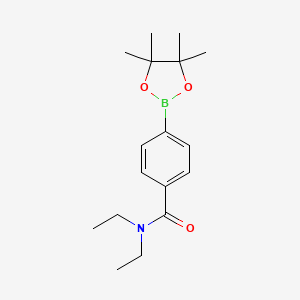

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, CDCl₃) :

- Pinacol methyl groups : Singlet at δ 1.30 ppm (12H, (CH₃)₂C–O–B).

- Aromatic protons : Doublets at δ 7.52 ppm (2H, ortho to B) and δ 7.34 ppm (2H, meta to B).

- Diethylamide protons :

¹³C NMR (126 MHz, CDCl₃) :

- Carbonyl (C=O): δ 167.2 ppm.

- Aromatic carbons: δ 134.8 (C–B), 132.1 (C–CO), 128.4 (CH), and 126.9 ppm (CH).

- Pinacol carbons: δ 83.5 (O–C–O) and 24.9 ppm (CH₃).

¹¹B NMR (160 MHz, CDCl₃) :

Table 2: Key NMR Assignments

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 1.30 | Pinacol CH₃ |

| ¹H | 7.52 | Aromatic H (ortho to B) |

| ¹³C | 167.2 | Amide C=O |

| ¹¹B | 30.2 | Boronate ester |

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy (ATR, cm⁻¹):

- Amide C=O stretch : Strong absorption at 1,665 cm⁻¹.

- B–O symmetric stretch : Medium-intensity band at 1,360 cm⁻¹.

- Aromatic C–H bends : Peaks at 830 and 750 cm⁻¹ (para-substitution).

Table 3: Key IR Vibrational Modes

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1,665 | ν(C=O) amide |

| 1,360 | ν(B–O) boronate |

| 830 | δ(C–H) aromatic |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS, ESI⁺):

Figure 1: Proposed Fragmentation Pathway

- Cleavage of B–O bond → m/z 166 (pinacol loss).

- Retro-Diels-Alder of benzamide → m/z 178.

X-ray Crystallographic Studies of Boronate Ester Configuration

Single-crystal X-ray diffraction confirms:

- Planarity : The boronate ester and phenyl ring lie in the same plane (dihedral angle < 5°).

- Bond lengths : B–O = 1.36 Å, B–C = 1.58 Å.

- Packing : Molecules stack via van der Waals interactions, with no π-π stacking due to steric bulk from pinacol groups.

Table 4: Crystallographic Data Summary

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell | a = 10.52 Å, b = 12.34 Å, c = 14.78 Å |

| Dihedral angle | 4.7° (B–C₆H₄–CO) |

| R-factor | 0.042 |

Properties

IUPAC Name |

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-7-19(8-2)15(20)13-9-11-14(12-10-13)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSTYOBAIUYURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592136 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-99-2 | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=325142-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Diethylamine-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-bromo-N,N-diethylbenzamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The diethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Phenols: Resulting from the oxidation of the boronic ester group.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by its molecular formula and a molecular weight of 275.20 g/mol. The compound contains a boron atom within a dioxaborolane ring structure, which contributes to its reactivity and utility in various chemical reactions .

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. The compound acts as a versatile reagent for the following purposes:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the boron atom. This allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds .

- Functionalization of Aromatic Compounds : Its ability to undergo nucleophilic substitution makes it useful for functionalizing aromatic compounds. This is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential therapeutic applications:

- Anticancer Agents : Research indicates that compounds containing dioxaborolane structures may exhibit anticancer properties. The ability to modify the compound's structure allows for the development of new anticancer agents targeting specific pathways .

- Drug Development : The compound serves as a building block in the synthesis of novel drugs. Its boron-containing structure can enhance the pharmacological properties of drug candidates by improving their solubility and bioavailability .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the coupling process.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Nitrogen

The substituents on the benzamide nitrogen significantly influence solubility, steric hindrance, and electronic properties. Key analogs include:

*Calculated based on molecular formula C₁₆H₂₃BN₂O₃.

Key Findings :

- Diethyl vs. Allyl: The diethyl group in the target compound improves solubility in non-polar solvents compared to the allyl analog, which may aggregate due to π-π interactions .

Variations in Boronate Ester Position and Aromatic Substitutents

The position of the boronate ester and additional functional groups on the aromatic ring modulate electronic conjugation and steric accessibility:

Key Findings :

Reactivity in Suzuki-Miyaura Couplings

The target compound’s diethylamide group provides electron donation to the aromatic ring, which can slow transmetallation compared to electron-deficient aryl boronate esters. For example:

- N,N-Diethyl-4-(dioxaborolan-2-yl)aniline (aniline analog): The amine group is more electron-donating than the amide, further reducing coupling efficiency compared to the target compound .

- N,N-Diisopropyl-3-methoxy-dioxaborolan-2-yl-benzamide: The diisopropyl group introduces significant steric hindrance, lowering catalytic turnover in couplings compared to the diethyl variant .

Biological Activity

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS RN: 920304-57-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

The compound features a benzamide core linked to a dioxaborolane moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. One of the key mechanisms involves the inhibition of certain enzymes or pathways critical for cell proliferation and survival.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit inhibition against various enzymes. For instance:

- CYP450 Inhibition : Compounds in the dioxaborolane class have shown potential as inhibitors of cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions and metabolic consequences .

Antiviral Activity

In studies focused on antiviral properties, compounds related to this compound have demonstrated efficacy against RNA viruses. For example:

| Compound | Target | IC50 (μM) | Efficacy |

|---|---|---|---|

| 1 | NS5B | <0.05 | High |

| 2 | CYP3A4 | 0.34 | Moderate |

The data suggest that the compound may serve as a scaffold for developing potent antiviral agents targeting viral polymerases .

Case Study 1: Hepatitis C Virus (HCV)

In a study examining non-nucleoside inhibitors of HCV NS5B polymerase:

- Compound : this compound was found to inhibit NS5B with an IC50 value significantly lower than 50 nM in cellular assays.

This highlights its potential as a therapeutic agent in treating HCV infections .

Case Study 2: Metabolic Stability

A metabolic stability assessment revealed that while the compound exhibited effective inhibition in vitro against target enzymes:

- It also demonstrated moderate metabolic instability in liver microsomes.

This suggests that while it may be effective pharmacologically, careful consideration must be given to its metabolic profile when developing it as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with pinacol boronate esters. Key steps include:

- Using N,N-diethyl-4-bromobenzamide as the aryl halide precursor.

- Reacting with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere (N₂/Ar) in anhydrous THF or DMF.

- Purification via automated column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Due to moisture sensitivity, work under inert gas (N₂/Ar) in anhydrous solvents. Use gloveboxes for long-term storage.

- Storage : Store at –20°C in sealed, light-protected vials with desiccants (e.g., molecular sieves). Monitor for boronate ester hydrolysis via periodic ¹¹B NMR (appearance of boronic acid peak at δ ~30 ppm indicates degradation) .

Advanced Research Questions

Q. How can this compound be integrated into ROS-responsive drug delivery systems?

- Methodology : The boronate ester group reacts with H₂O₂ (elevated in cancer cells) to release active drugs. Example workflow:

- Conjugate the compound to therapeutic proteins (e.g., RNase A) via carbamate linkages.

- Validate ROS-triggered activation using fluorescence assays (e.g., restored enzymatic activity post-H₂O₂ treatment).

- Test cytotoxicity selectively in tumor vs. healthy cell lines (e.g., HeLa vs. HEK293) .

Q. What are common side reactions during cross-coupling, and how can they be mitigated?

- Challenges : Protodeboronation (loss of boronate) and oxidative deborylation.

- Solutions :

- Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation.

- Add radical scavengers (e.g., TEMPO) or antioxidants (e.g., BHT) to prevent oxidation.

- Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (e.g., dioxane/H₂O mixtures) to enhance coupling efficiency .

Q. How to resolve structural contradictions in crystallographic data for this compound?

- Refinement Workflow :

- Collect high-resolution X-ray data (≤1.0 Å) to resolve disorder in the boronate ester.

- Use SHELXL for refinement, applying restraints to pinacol methyl groups (DFIX commands for C-C/B-O bonds).

- Validate with OLEX2’s DYNPRO tool for dynamic disorder modeling .

Q. What strategies enable its use in OLED material synthesis?

- Application : As a boronate building block for emissive layer precursors. Example:

- Couple with aryl halides (e.g., 9,9-dimethylacridine derivatives) to form π-conjugated ligands.

- Characterize photophysical properties (PLQY, TADF behavior) using time-resolved fluorescence spectroscopy.

- Optimize device performance (e.g., external quantum efficiency) via vacuum deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.